Zinterol
概要
説明
シンテロールはベータアドレナリン作動薬であり、これは体が持つベータアドレナリン受容体を刺激することを意味します。 その構造はソテレンール(抗不整脈薬)とフェンテルミンに基づいています . シンテロールは、細胞内の環状AMPレベルを高める能力で知られており、これは様々な生理学的プロセスにおいて重要な役割を果たします .
科学的研究の応用
シンテロールは、次のような幅広い科学研究における応用を持っています。
作用機序
シンテロールは、ベータアドレナリン受容体、特にベータ2およびベータ3サブタイプに結合することにより、その効果を発揮します。この結合はGタンパク質共役受容体経路を活性化し、細胞内の環状AMPレベルの増加につながります。 環状AMPレベルの上昇は、その後、プロテインキナーゼAを活性化し、様々な標的タンパク質をリン酸化し、心拍数の増加や気管支拡張などの生理学的反応をもたらします .
類似の化合物との比較
類似の化合物
ソテレンール: シンテロールと類似のコア構造を持つ抗不整脈薬です.
フェンテルミン: シンテロールと構造的な類似性を共有する興奮剤です.
サルブタモール: 喘息の治療に使用されるベータ2アドレナリン作動薬です.
シンテロールの独自性
シンテロールは、ベータ3アドレナリン受容体に対する高い効力と効果を持つため、この受容体サブタイプを伴う研究における貴重なツールとなっています。 他のベータアドレナリン作動薬よりも効果的に環状AMPレベルを高める能力は、様々な科学的および医学的応用における可能性を強調しています .
Safety and Hazards
Precautions for handling Zinterol include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . It should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition .
Relevant Papers One relevant paper is "Agonist effects of this compound at the mouse and human β3-adrenoceptor" . This study investigates the action of this compound at β3-adrenoceptors using mouse primary brown adipocytes and Chinese hamster ovary (CHO-K1) cells expressing the mouse or human β3-adrenoceptor . The study found that this compound is a potent, high-efficacy β3-adrenoceptor agonist at the endogenous mouse β3-adrenoceptor in primary brown adipocytes and at the cloned mouse and human β3-adrenoceptor expressed in CHO-K1 cells .
生化学分析
Biochemical Properties
Zinterol interacts with β2-adrenoceptors, acting as an agonist . It increases I Ca in a concentration-dependent manner with an EC 50 of 2.2 nM .
Cellular Effects
This compound influences cell function by interacting with β2-adrenoceptors
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to β2-adrenoceptors and acting as an agonist . This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that this compound increases I Ca in a concentration-dependent manner .
Dosage Effects in Animal Models
In animal models, this compound has been shown to lead to ventricular arrhythmias at a dosage of 2.5 μg/kg . At a lower dose of 1 μg/kg, it did not induce ventricular arrhythmias .
Metabolic Pathways
準備方法
合成経路および反応条件
シンテロールは、適切な出発物質を伴う一連の化学反応によって合成することができます温度、圧力、溶媒などの反応条件は、目的の生成物が得られるように慎重に制御されます .
工業生産方法
工業的な環境では、シンテロールは大型の化学反応器を使用して生産されます。このプロセスは、実験室での合成と同じ基本的な手順を伴いますが、効率と収率が最適化されています。 触媒と高度な精製技術の使用により、最終製品の高純度が保証されます .
化学反応の分析
反応の種類
シンテロールは、次のような様々な化学反応を起こします。
酸化: シンテロールは、使用される酸化剤に応じて、異なる生成物に酸化することができます。
還元: 還元反応は、シンテロールの官能基を修飾し、異なる誘導体をもたらすことができます。
一般的な試薬と条件
シンテロールの反応で使用される一般的な試薬には、過マンガン酸カリウムのような酸化剤、水素化アルミニウムリチウムのような還元剤、そして置換反応のための様々な求核剤が含まれます。 温度や溶媒などの反応条件は、目的の反応に基づいて選択されます .
生成される主要な生成物
シンテロールの反応から生成される主要な生成物は、使用される特定の反応条件と試薬に依存します。 例えば、酸化は水酸化誘導体の形成をもたらす可能性があり、一方、還元は異なるアルコールを生成する可能性があります .
類似化合物との比較
Similar Compounds
Soterenol: An antiarrhythmic agent with a similar core structure to Zinterol.
Phentermine: A stimulant that shares structural similarities with this compound.
Salbutamol: A beta-2 adrenergic agonist used to treat asthma.
Uniqueness of this compound
This compound is unique due to its high potency and efficacy at the beta-3 adrenergic receptor, making it a valuable tool in research involving this receptor subtype. Its ability to increase cyclic AMP levels more effectively than some other beta-adrenergic agonists highlights its potential in various scientific and medical applications .
特性
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-19(2,12-14-7-5-4-6-8-14)20-13-18(23)15-9-10-17(22)16(11-15)21-26(3,24)25/h4-11,18,20-23H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBCFFLVLOPYBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38241-28-0 (hydrochloride) | |
Record name | Zinterol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037000207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70865845 | |
Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37000-20-7 | |
Record name | Zinterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37000-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zinterol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037000207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[5-[2-[(1,1-Dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]-methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZINTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7167N7AJJR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Zinterol?
A1: this compound (1-[2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoro-methyl-2-imidazolyl)phenoxy]-2-propanol) is a synthetic compound that acts as a β2-adrenergic receptor (β2-AR) agonist. []
Q2: How does this compound interact with its target?
A2: this compound binds to β2-adrenergic receptors (β2-ARs) on the surface of cells. This binding activates the receptor, initiating a cascade of intracellular signaling events. [, ]
Q3: What are the downstream effects of this compound binding to β2-ARs?
A3: this compound's downstream effects depend on the cell type and species. Some common effects include:
- Increased cAMP production: In many cell types, β2-AR activation by this compound stimulates adenylyl cyclase, leading to increased intracellular cyclic adenosine 3',5'-monophosphate (cAMP) levels. This effect is mediated by the Gs protein. [, , , ]
- Modulation of ion channels: this compound can modulate various ion channels, including L-type calcium channels (ICa,L), leading to changes in cellular excitability and contractility. [, , , , ]
- Activation of other signaling pathways: this compound can activate alternative signaling pathways, such as the cytosolic phospholipase A2 (cPLA2) pathway, leading to arachidonic acid release and downstream effects independent of cAMP. [, ]
Q4: Are the effects of this compound always mediated by cAMP?
A4: No, while this compound can stimulate cAMP production through β2-ARs, research suggests that some of its effects, particularly in cardiac myocytes, may be independent of cAMP and involve alternative signaling pathways like cPLA2. [, , ]
Q5: Does this compound interact with β1-adrenergic receptors (β1-ARs)?
A5: While this compound exhibits a higher affinity for β2-ARs, it can also interact with β1-ARs, albeit with lower potency. The relative contribution of β1-AR activation to this compound's effects depends on its concentration and the cell type being studied. [, , , ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C22H26F3N3O5, and its molecular weight is 469.46 g/mol. Unfortunately, the provided research excerpts do not contain spectroscopic data for this compound.
Q7: What is known about the stability and formulation of this compound?
A7: While the provided excerpts don't detail specific stability or formulation strategies for this compound, they highlight the importance of considering factors like solubility, bioavailability, and stability under various conditions when developing formulations for optimal drug delivery. []
Q8: What are the effects of this compound on the heart?
A8: this compound's cardiac effects are complex and vary with species, age, and disease state. Some key findings include:
- Positive inotropic effects: this compound can increase the force of contraction in cardiac muscle, although the mechanisms may differ between neonates and adults. [, , , ]
- Lusitropic effects: this compound can influence the rate of cardiac muscle relaxation. [, , ]
- Arrhythmogenic potential: Under certain conditions, particularly in heart failure, this compound can induce cardiac arrhythmias. This effect is linked to increased sarcoplasmic reticulum Ca2+ load and spontaneous Ca2+ release. []
Q9: How does this compound affect calcium handling in cardiac myocytes?
A9: this compound can modulate calcium handling by:
- Modulating L-type calcium currents (ICa,L): This effect can increase calcium influx into the cell, contributing to increased contractility. [, , , ]
- Influencing sarcoplasmic reticulum Ca2+ load: this compound can enhance SR Ca2+ load, potentially leading to spontaneous Ca2+ release and arrhythmias, especially in heart failure. []
- Modulating phospholamban phosphorylation: This effect can influence SR Ca2+ uptake and contribute to changes in Ca2+ handling. [, ]
Q10: What is the role of Gi proteins in this compound's cardiac effects?
A10: Research suggests that this compound can activate both Gs and Gi proteins downstream of β2-ARs in murine cardiac myocytes. Gi protein activation may counteract the stimulatory effects of Gs, leading to a blunted inotropic response. []
Q11: What are the age-related differences in this compound's cardiac effects?
A11: this compound's effects on cardiac contractility and relaxation differ between neonatal and adult animals. For instance, in rat ventricular myocytes, low concentrations of this compound enhance contractility and hasten relaxation in neonates but not in adults. [, ]
Q12: Does the extracellular matrix influence this compound's effects on cardiac myocytes?
A12: Yes, studies show that the extracellular matrix protein laminin can modulate this compound's effects on ICa,L in cardiac myocytes. This interaction appears to involve integrins and the actin cytoskeleton, highlighting the importance of cellular context in β2-AR signaling. [, ]
Q13: What is the potency and efficacy of this compound?
A13: The potency and efficacy of this compound vary depending on the specific response measured, cell type, and species. Studies have reported a range of EC50 values for this compound in different experimental settings, highlighting the importance of considering experimental context when interpreting its pharmacological activity. [, , ]
Q14: Does this compound exhibit selectivity for β2-ARs over other receptor subtypes?
A14: While this compound is considered a selective β2-AR agonist, it can activate other receptor subtypes, including β1-ARs and β3-ARs, at higher concentrations. Its selectivity profile is crucial when interpreting its pharmacological effects in different tissues. [, , , ]
Q15: What is known about the pharmacokinetics and pharmacodynamics of this compound?
A15: The provided excerpts do not provide detailed information on this compound's absorption, distribution, metabolism, or excretion (ADME). Further research is needed to fully elucidate its pharmacokinetic profile. []
Q16: Has this compound been studied in clinical trials?
A16: While this compound has been used as a pharmacological tool to study β2-AR signaling in various experimental settings, the provided excerpts do not mention any clinical trials conducted with this compound.
Q17: What is known about the toxicity and safety profile of this compound?
A17: While the excerpts don't elaborate on specific toxicity data for this compound, they underscore the importance of considering potential adverse effects, particularly in the context of its arrhythmogenic potential in heart failure. [, ]
Q18: Are there any known resistance mechanisms to this compound?
A18: The provided excerpts don't provide information on specific resistance mechanisms to this compound. Further research is needed to explore this aspect. []
Q19: What analytical methods are used to characterize and quantify this compound?
A19: Common techniques used to study this compound and its effects include radioligand binding assays, fluorescence-based calcium imaging, patch-clamp electrophysiology, and biochemical assays for cAMP and protein phosphorylation. [, , , , ]
Q20: What is the environmental impact of this compound?
A20: The provided excerpts do not mention any specific information on the environmental impact or degradation of this compound. Further research is needed to address these aspects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。